N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a benzodioxin core substituted at the 6-position with an acetamide group. The acetamide moiety is further modified via a sulfanyl linkage to a 1-(4-nitrophenyl)-imidazole ring.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c24-18(21-13-1-6-16-17(11-13)28-10-9-27-16)12-29-19-20-7-8-22(19)14-2-4-15(5-3-14)23(25)26/h1-8,11H,9-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDKSDSXNADDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxin Core : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with suitable reagents to form the benzodioxin moiety.
- Introduction of the Imidazole Ring : The nitrophenyl imidazole component is introduced through a series of coupling reactions.
- Final Acetylation : The final product is obtained by acetylating the amine group of the synthesized intermediate.
Research has shown that variations in the synthesis process can lead to different biological activities and affinities for target receptors .
Enzyme Inhibition
Recent studies have evaluated the compound's inhibitory effects on various enzymes. For instance:
- Acetylcholinesterase (AChE) : A significant target in Alzheimer's disease research. Initial screening indicated that derivatives of this compound exhibit varying degrees of AChE inhibition, suggesting potential for cognitive enhancement therapies .
- α-Glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for Type 2 diabetes management. Compounds derived from this scaffold have shown promising inhibition rates against α-glucosidase, indicating their potential utility in managing postprandial hyperglycemia .
Antimicrobial Activity
The compound's derivatives have been assessed for antimicrobial properties:
- Antibacterial Activity : Some derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics .
- Antifungal Effects : Certain analogs showed efficacy against Candida species, with some compounds exhibiting MIC values lower than those of conventional antifungal agents .
Cytotoxicity Studies
In vitro studies on cancer cell lines have indicated that some derivatives possess cytotoxic properties:
- Caco-2 Cells : Compounds exhibited varying levels of cytotoxicity against colorectal cancer cells (Caco-2), with some leading to a significant reduction in cell viability .
- A549 Cells : Similar evaluations on lung cancer cells (A549) revealed that specific modifications to the benzodioxin structure enhanced anticancer activity, suggesting a structure-activity relationship that warrants further exploration .
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | AChE Inhibition | Compound showed IC50 values indicating effective inhibition compared to control drugs. |
| Study 2 | α-Glucosidase Inhibition | Demonstrated significant reduction in glucose absorption in vitro. |
| Study 3 | Antimicrobial Activity | MIC values against S. aureus were comparable to vancomycin. |
| Study 4 | Cytotoxicity | Reduced viability in Caco-2 cells by over 30% compared to untreated controls. |
These findings underscore the compound's multifaceted biological activities and its potential as a lead compound for drug development.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, including benzodioxin, acetamide, and sulfanyl-linked heterocycles. Key differences lie in substituent groups and molecular complexity:
Key Research Findings
Hydrogen-Bonding Patterns : Compounds with triazole or formamido groups (e.g., C₁₃H₁₃N₅O₄S) exhibit distinct hydrogen-bonding networks, critical for crystal packing and target binding .
Solubility and Bioavailability: Thiadiazole- and morpholine-containing derivatives show improved aqueous solubility compared to the nitro-dominated target compound, as noted in Enamine Ltd’s catalog .
Structural Validation : Tools like SHELX and ORTEP-3 have been instrumental in resolving crystallographic data for these compounds, confirming bond geometries and intermolecular interactions .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide with high purity?
- Methodological Answer : A common approach involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfanyl acetamide intermediate. For example, in analogous compounds, reactions are conducted in DMF using lithium hydride as a base, with 2-bromoacetamide derivatives added under stirring for 3–4 hours at 25°C. Reaction progress is monitored via TLC, followed by precipitation and purification . Key variables include solvent polarity, base strength, and stoichiometric ratios.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., S–N or C=O stretches), while confirms aromatic proton environments and substituent positions. CHN analysis validates elemental composition. For example, in structurally similar benzodioxin derivatives, NMR peaks at δ 4.2–4.4 ppm correspond to the benzodioxin methylene group, and aromatic protons appear between δ 6.8–7.5 ppm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance yield while minimizing byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and reaction time. For instance, fractional factorial designs can identify critical factors in multi-step syntheses. Statistical analysis (e.g., ANOVA) quantifies the impact of each variable. In analogous syntheses, optimizing solvent choice (e.g., DMF vs. THF) improved yields by 15–20% .
Example Table: DoE Variables for Synthesis Optimization
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 20–40°C | 25°C | Moderate (+) |
| Catalyst (LiH) | 0.5–2.0 eq | 1.2 eq | High (+) |
| Reaction Time | 2–6 hours | 4 hours | Low (+) |
Q. What computational strategies predict the binding affinity of this compound with enzymes like α-glucosidase or acetylcholinesterase?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions between the compound’s sulfanyl acetamide group and enzyme active sites. Quantum mechanical calculations (e.g., DFT) assess electronic properties influencing binding. For example, substituents on the benzodioxin ring (e.g., nitro groups) enhance hydrogen bonding with catalytic residues, as shown in silico for similar inhibitors .
Q. How can contradictions in reported enzyme inhibition data (e.g., IC variability) be resolved?
- Methodological Answer : Standardize assay conditions (pH, temperature, substrate concentration) and validate compound purity via HPLC. Compare inhibition kinetics under identical protocols. For instance, discrepancies in α-glucosidase inhibition may arise from variations in enzyme sources (yeast vs. human) or assay endpoints (colorimetric vs. fluorometric) .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response relationships in enzyme inhibition studies?
- Methodological Answer : Non-linear regression (e.g., log-dose vs. response) calculates IC values using software like GraphPad Prism. Hill slope analysis differentiates competitive vs. non-competitive inhibition. For robust results, triplicate experiments with negative controls (e.g., DMSO) are essential .
Q. How can researchers design derivatives of this compound to improve selectivity for specific enzyme targets?
- Methodological Answer : Use SAR (Structure-Activity Relationship) studies to modify substituents on the benzodioxin or imidazole rings. For example, replacing the 4-nitrophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) may enhance binding to hydrophobic enzyme pockets. In vitro screening followed by QSAR modeling prioritizes candidates .
Advanced Methodological Challenges
Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation via HPLC. Computational tools like Molecular Orbital Package (MOPAC) predict hydrolysis or oxidation susceptibility at specific sites (e.g., the sulfanyl bridge) .
Q. How can reaction mechanisms involving the sulfanyl acetamide group be elucidated?
- Methodological Answer : Isotopic labeling (e.g., ) tracks sulfur participation in reactions. Transient absorption spectroscopy identifies intermediate species during photodegradation or catalysis. For example, in sulfanyl-containing compounds, radical intermediates are detectable at nanosecond timescales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
